N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a combination of indole, pyrrolidine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could involve:
Formation of the Indole Derivative: Starting with an indole derivative, methylation can be achieved using methyl iodide in the presence of a base.
Pyrrolidine Introduction: The indole derivative can then be reacted with a pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Thiophene Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrrolidine moieties might interact with biological macromolecules, influencing pathways related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(benzofuran-2-yl)acetamide: Contains a benzofuran ring.
Uniqueness
The uniqueness of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-23-11-8-17-13-16(6-7-19(17)23)20(24-9-2-3-10-24)15-22-21(25)14-18-5-4-12-26-18/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKTWSHWJFXTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CS3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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